3,5,6-Trichloro-2-pyridinol-13C5 3,5,6-Trichloro-2-pyridinol-13C5 A labeled metabolite of Chlorpyrifos.

Brand Name: Vulcanchem
CAS No.: 1330171-47-5
VCID: VC0117796
InChI: InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1
SMILES: C1=C(C(=O)NC(=C1Cl)Cl)Cl
Molecular Formula: C5H2Cl3NO
Molecular Weight: 203.389

3,5,6-Trichloro-2-pyridinol-13C5

CAS No.: 1330171-47-5

Cat. No.: VC0117796

Molecular Formula: C5H2Cl3NO

Molecular Weight: 203.389

* For research use only. Not for human or veterinary use.

3,5,6-Trichloro-2-pyridinol-13C5 - 1330171-47-5

Specification

CAS No. 1330171-47-5
Molecular Formula C5H2Cl3NO
Molecular Weight 203.389
IUPAC Name 3,5,6-trichloro-(2,3,4,5,6-13C5)1H-pyridin-2-one
Standard InChI InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1
Standard InChI Key WCYYAQFQZQEUEN-CVMUNTFWSA-N
SMILES C1=C(C(=O)NC(=C1Cl)Cl)Cl

Introduction

Chemical Identity and Structure

Basic Information

3,5,6-Trichloro-2-pyridinol-13C5 is identified by the CAS registry number 1330171-47-5. It is a variant of 3,5,6-trichloro-2-pyridinol where all five carbon atoms in the pyridine ring are replaced with carbon-13 (13C) isotopes. This isotopic substitution maintains identical chemical behavior to the non-labeled compound while providing a distinct mass signature that makes it valuable as an analytical standard .

The compound is also known by several synonyms including Chlorpyrifos Impurity 1-13C5, Chlorpyrifos Impurity 3-13C5, and [13C5]-3,5,6-Trichloro-2-pyridinol . These alternative names reflect its relationship to the organophosphate pesticide chlorpyrifos, for which the non-labeled compound is a metabolite.

Molecular Characteristics

The molecular formula of 3,5,6-Trichloro-2-pyridinol-13C5 is 13C5H2Cl3NO, indicating the presence of five carbon-13 atoms, two hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom . The compound has a molecular weight of approximately 203.4 g/mol, with slight variations in reported values across different sources (203.39800 , 203.47948 , and 203.39 ).

Structurally, the compound features a pyridinol ring with three chlorine substituents at positions 3, 5, and 6, and a hydroxyl group at position 2. It can also exist in its tautomeric form as 3,5,6-trichloro-1H-pyridin-2-one .

Physicochemical Properties

3,5,6-Trichloro-2-pyridinol-13C5 possesses distinct physicochemical properties that influence its behavior in analytical procedures and environmental systems. Table 1 summarizes these key properties:

Table 1: Physicochemical Properties of 3,5,6-Trichloro-2-pyridinol-13C5

PropertyValueReference
Molecular Weight203.39800 g/mol
Exact Mass201.93700 g/mol
Polar Surface Area (PSA)33.12000 Ų
LogP (Octanol-Water Partition Coefficient)2.74740
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
SupplierProduct CodeFormatPurityReference
TRCT773862Neat>95% (HPLC)
Usbiological022136Not specifiedNot specified
LGC StandardsTRC-T773862Neat>95% (HPLC)
IsotopeCLM-9049-1.2100 μg/mL in acetonitrile97%
SupplierPackage SizePrice (USD)Reference
Usbiological1 mg$1,380
TRC5 mg$3,875
Isotope1.2 mL (100 μg/mL in acetonitrile)$415

These price points reflect the specialized synthesis methods required for isotopic labeling and the compound's importance in analytical applications requiring high accuracy and reliability.

Analytical Applications

Environmental Analysis and Pesticide Monitoring

The primary application of 3,5,6-Trichloro-2-pyridinol-13C5 is in environmental analysis, particularly for monitoring organophosphate pesticides and their metabolites . The non-labeled compound, 3,5,6-Trichloro-2-pyridinol (TCPY), is a major metabolite of chlorpyrifos and other organophosphate pesticides. TCPY has been found to be "dominant in serum" in studies investigating pesticide exposure .

As an isotopically labeled analog, 3,5,6-Trichloro-2-pyridinol-13C5 serves as an ideal internal standard for the quantification of TCPY in various matrices. The isotopic labeling creates a mass difference that allows for clear differentiation from the analyte while maintaining nearly identical chemical behavior during sample preparation and analysis.

Mass Spectrometric Analysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, specific parameters are employed for the detection and quantification of TCPY and its isotopically labeled counterparts. Table 4 presents mass spectrometric parameters used for TCPY analysis:

Table 4: Mass Spectrometric Parameters for TCPY Analysis

ParameterValueReference
Ionization ModeNegative
Declustering Potential (DP)70 V
Entrance Potential (EP)10 V
Precursor Ion (m/z)196*
Product Ion (m/z)35*
Collision Energy (CE)40 V
Collision Cell Exit Potential (CXP)16 V

*Note: These values are for non-labeled TCPY; the 13C5 version would have different m/z values reflecting the mass increase due to the five 13C atoms.

The search results indicate that a 13C3-labeled version of TCPY is also used as an internal standard in some analytical methods , suggesting that various isotopically labeled versions of the compound may be employed depending on the specific requirements of the analytical method.

Relationship to Chlorpyrifos

Metabolic Significance

The designation of 3,5,6-Trichloro-2-pyridinol-13C5 as "Chlorpyrifos Impurity 1-13C5" in some catalogs highlights its relationship to the organophosphate pesticide chlorpyrifos. The non-labeled compound, TCPY, is a primary metabolite formed during the environmental degradation or biological metabolism of chlorpyrifos.

In environmental and toxicological studies, measuring TCPY in biological samples like serum provides valuable information about exposure to chlorpyrifos and related compounds. The isotopically labeled standard enhances the accuracy and reliability of these measurements by compensating for variations in sample preparation and analytical response.

Analytical Significance in Exposure Assessment

The analytical significance of 3,5,6-Trichloro-2-pyridinol-13C5 is particularly evident in pesticide exposure assessment studies. Research has shown that metabolites of organophosphates, including TCPY, are "dominant in serum" samples, highlighting their importance as biomarkers of pesticide exposure .

The isotopically labeled standard facilitates accurate quantification in complex matrices by accounting for matrix effects, recovery variations, and other analytical challenges. This capability is crucial for reliable exposure assessment, particularly in epidemiological studies and biomonitoring programs aimed at understanding the relationship between pesticide exposure and potential health effects.

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